2-Fluoro-1,3,2-dioxaphosphinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1,3,2-dioxaphosphinane is a heterocyclic compound with the molecular formula C₃H₆FO₂P. It is characterized by a six-membered ring containing oxygen, phosphorus, and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,3,2-dioxaphosphinane typically involves the reaction of polyfluoroalkyl dichlorophosphates with 1,2- or 1,3-alkanediols in a pyridine-diethyl ether system. This reaction yields 2-polyfluoroalkoxy-1,3,2-dioxaphospholane oxides or 2-polyfluoroalkoxy-1,3,2-dioxaphosphorinane oxides . Another method involves the reaction of methyl dichlorophosphate with 1,2- and 1,3-alkanediols under similar conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for yield and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1,3,2-dioxaphosphinane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of cis-2-t-butylamino-4-methyl-1,3,2-dioxaphosphinane 2-selenide with hydrogen peroxide yields cis-2-t-butylamino-4-methyl-1,3,2-dioxaphosphinane 2-oxide .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen peroxide for oxidation and various alkanediols for substitution reactions . Reaction conditions typically involve organic solvents such as pyridine and diethyl ether.
Major Products: The major products formed from these reactions include various oxides and substituted derivatives of this compound .
Scientific Research Applications
2-Fluoro-1,3,2-dioxaphosphinane has several applications in scientific research:
Biology: Its derivatives are investigated for potential biological activities, although specific applications are still under research.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It is used in the synthesis of various organophosphorus compounds, which have applications in agriculture, materials science, and chemical manufacturing
Mechanism of Action
The mechanism of action of 2-Fluoro-1,3,2-dioxaphosphinane involves electron delocalization and hyperconjugation interactions. The stabilization energy associated with electron delocalization is higher in the axial conformation compared to the equatorial conformation . This electron transfer plays a crucial role in the compound’s reactivity and stability.
Comparison with Similar Compounds
- 1,3,2-Dioxaphosphorinane
- 2-Polyfluoroalkoxy-1,3,2-dioxaphospholane oxides
- 2-Polyfluoroalkoxy-1,3,2-dioxaphosphorinane oxides
Uniqueness: 2-Fluoro-1,3,2-dioxaphosphinane is unique due to the presence of a fluorine atom, which significantly influences its electronic properties and reactivity. The fluorine atom enhances the compound’s stability and makes it a valuable model for studying stereoelectronic effects in heterocyclic systems .
Properties
CAS No. |
103676-06-8 |
---|---|
Molecular Formula |
C3H6FO2P |
Molecular Weight |
124.05 g/mol |
IUPAC Name |
2-fluoro-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C3H6FO2P/c4-7-5-2-1-3-6-7/h1-3H2 |
InChI Key |
WSEFVIDYGRQYFA-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(OC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.